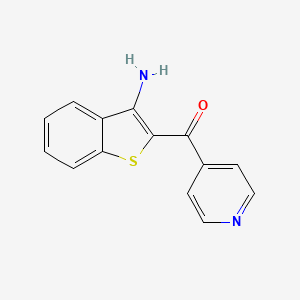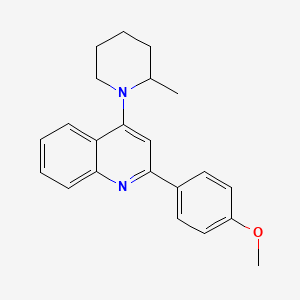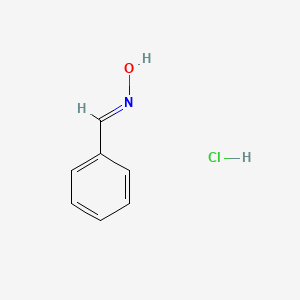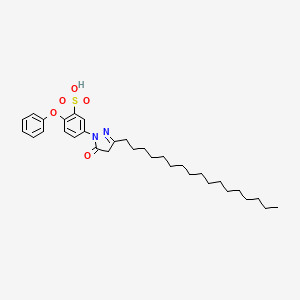
2',4-Dichloro-6'-methylbenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4-Dichloro-6'-méthylbenzanilide est un composé organique de formule moléculaire C14H11Cl2NO. Il s'agit d'un dérivé du benzanilide, caractérisé par la présence de deux atomes de chlore et d'un groupe méthyle liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,4-Dichloro-6'-méthylbenzanilide implique généralement la réaction de la 2,4-dichloroaniline avec l'acide 6-méthylbenzoïque. La réaction est effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison amide. Le mélange réactionnel est chauffé à reflux pour assurer une conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de 2,4-Dichloro-6'-méthylbenzanilide peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs peuvent conduire à des produits de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4-Dichloro-6'-méthylbenzanilide peut subir plusieurs types de réactions chimiques, notamment:
Réactions de substitution: Les atomes de chlore sur le cycle benzénique peuvent être substitués par d'autres nucléophiles tels que des groupes hydroxyle ou amino.
Réactions d'oxydation: Le groupe méthyle peut être oxydé pour former un groupe carboxyle, conduisant à la formation de 2,4-Dichloro-6'-carboxybenzanilide.
Réactions de réduction: Le composé peut être réduit pour former le dérivé amine correspondant.
Réactifs et conditions courantes
Réactions de substitution: Des réactifs tels que l'hydroxyde de sodium ou l'ammoniac peuvent être utilisés en conditions basiques.
Réactions d'oxydation: Des oxydants comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réactions de réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Principaux produits formés
Réactions de substitution: Les produits comprennent le 2,4-Dihydroxy-6'-méthylbenzanilide et le 2,4-Diamino-6'-méthylbenzanilide.
Réactions d'oxydation: Le principal produit est le 2,4-Dichloro-6'-carboxybenzanilide.
Réactions de réduction: Le principal produit est la 2,4-Dichloro-6'-méthylbenzylamine.
Applications de la recherche scientifique
Le 2,4-Dichloro-6'-méthylbenzanilide a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie: Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2,4-Dichloro-6'-méthylbenzanilide implique son interaction avec des cibles moléculaires spécifiques. Les atomes de chlore et le groupe méthyle sur le cycle benzénique contribuent à sa réactivité et à son affinité de liaison. Le composé peut interagir avec des enzymes et des récepteurs, conduisant à la modulation des voies biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Applications De Recherche Scientifique
2’,4-Dichloro-6’-methylbenzanilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,4-Dichloro-6’-methylbenzanilide involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2',3-Dichloro-6'-méthylbenzanilide
- 2,2'-Dichloro-6'-méthylbenzanilide
- 2',6'-Dichloro-4-méthylbenzanilide
- 2,4-Dichloro-2',6'-diméthylbenzanilide
Unicité
Le 2,4-Dichloro-6'-méthylbenzanilide est unique en raison de la position spécifique des atomes de chlore et du groupe méthyle sur le cycle benzénique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
127316-70-5 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
4-chloro-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
XNIABZLCPFFSRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)










![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


